molecular formula C12H19O2P B1597026 Diisopropyl Phenylphosphonite CAS No. 36238-99-0

Diisopropyl Phenylphosphonite

Cat. No. B1597026
CAS RN: 36238-99-0
M. Wt: 226.25 g/mol
InChI Key: LDNCAOOMUMJYTN-UHFFFAOYSA-N
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Description

Diisopropyl Phenylphosphonite is a chemical compound with the molecular formula C12H19O2P . It is used for research purposes .


Synthesis Analysis

The synthesis of phosphonates like this compound involves various methods. One prevalent method uses a palladium catalyst for a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .


Molecular Structure Analysis

The molecular weight of this compound is 226.25 . The IUPAC Standard InChI is InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed reaction with diaryliodonium salts at room temperature to deliver products of a P-C bond formation . It can also participate in a nickel-catalyzed electrochemical cross-coupling reaction of aryl bromides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.2518 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

1. Chemotherapy Research

Diisopropyl phenylphosphonite is studied in the context of chemotherapy. For example, a monosulfone derivative of this compound has been investigated for potential applications in chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007).

2. Synthesis of Mercapto-phosphono Substituted Heterocycles

Research has been conducted on synthesizing mercapto-phosphono substituted heterocycles from this compound derivatives. This process involves lithiated derivatives and a S→C phosphonyl group migration (Masson, Saint-Clair, & Saquet, 1994).

3. Structural and Computational Studies

This compound derivatives have been subjected to structural and computational studies, including crystal structures, Hirshfeld surface analysis, and molecular docking with SARS-CoV-2 proteins (Alkhimova, Babashkina, & Safin, 2021).

4. Electrosynthesis of Dichloroalkylphosphonates

The electrosynthesis of various diisopropyl dichloroalkylphosphonates has been researched, exploring the use of an electrochemical activated magnesium anode to improve reaction rates and yields (Jubault, Feasson, & Collignon, 1995).

5. Synthesis and Reactivity of Methylenverbrückter Diphosphorylverbindungen

Research on the synthesis and reactivity of methylenverbrückter diphosphoryl compounds, including this compound, has been carried out. This includes the synthesis of diphosphorylmethanes with different substituents on both phosphorus atoms (Gobel, Richter, & Weichmann, 1992).

6. Non-Covalent Interaction Studies

This compound derivatives have been synthesized to investigate their interaction with ATP, exploring the importance of the phosphoryl group in non-covalent interactions (Liu, Fang, Liu, & Zhao, 2008).

Safety and Hazards

Diisopropyl Phenylphosphonite is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

Future Directions

The future directions of Diisopropyl Phenylphosphonite research could involve exploring its potential applications in various fields, such as proteomics research . Additionally, new synthetic routes and reaction mechanisms could be investigated .

properties

IUPAC Name

phenyl-di(propan-2-yloxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNCAOOMUMJYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(C1=CC=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305527
Record name Diisopropyl Phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36238-99-0
Record name NSC171037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diisopropyl Phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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